1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Antibacterial DNA Ligase Structure-Activity Relationship

1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 946256-37-7) is a member of the 6-oxo-1,6-dihydropyridine-3-carboxamide class, bearing a benzyl group at the 1-position and a 3,4-dichlorophenyl amide substituent. This compound belongs to a scaffold known for antibacterial activity, particularly as an inhibitor of bacterial NAD+-dependent DNA ligase, a target validated in related 1-substituted analogs.

Molecular Formula C19H14Cl2N2O2
Molecular Weight 373.23
CAS No. 946256-37-7
Cat. No. B2782880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS946256-37-7
Molecular FormulaC19H14Cl2N2O2
Molecular Weight373.23
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H14Cl2N2O2/c20-16-8-7-15(10-17(16)21)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25)
InChIKeyZOYWOWQKUSXRBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 946256-37-7): Chemical Identity and Core Characteristics for Strategic Sourcing


1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 946256-37-7) is a member of the 6-oxo-1,6-dihydropyridine-3-carboxamide class, bearing a benzyl group at the 1-position and a 3,4-dichlorophenyl amide substituent . This compound belongs to a scaffold known for antibacterial activity, particularly as an inhibitor of bacterial NAD+-dependent DNA ligase, a target validated in related 1-substituted analogs [1]. However, publicly available quantitative bioactivity data for this specific compound are currently limited, and no direct head-to-head potency comparisons with close structural analogs have been identified in the peer-reviewed literature or curated databases at the time of this analysis.

Why Generic Substitution of 6-Oxo-1,6-dihydropyridine-3-carboxamides Is Not Advisable for 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Procurement


Within the 6-oxo-1,6-dihydropyridine-3-carboxamide family, subtle alterations in the N1-benzyl and C3-carboxamide substituent patterns have been shown to profoundly affect target potency and antibacterial spectrum [1]. For instance, the 1-(2,4-dimethylbenzyl) analog is a validated broad-spectrum bacterial DNA ligase inhibitor, while replacing the N-aryl amide with alkyl modifications can switch the pharmacological profile entirely [1]. Because binding to the NAD+-binding pocket of DNA ligase is highly sensitive to the steric and electronic character of the benzyl and dichlorophenyl groups, simple interchange with a non-identical 6-oxo-1,6-dihydropyridine-3-carboxamide carries a high risk of loss of target engagement or alteration of selectivity, potentially invalidating key experimental results [2]. Users must therefore verify substitution patterns precisely before procurement.

Quantitative Differentiation Evidence for 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Against Structural Analogs


Antibacterial Target Class Engagement: DNA Ligase Inhibition Potential vs. 1-(2,4-Dimethylbenzyl) Analog

The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold is a recognized pharmacophore for inhibition of bacterial NAD+-dependent DNA ligase (LigA) [1]. The 1-(2,4-dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been co-crystallized with Staphylococcus aureus LigA (PDB 3PN1) and demonstrates broad-spectrum antibacterial activity [1]. While direct IC50 data for the target compound are not publicly available, the presence of the 3,4-dichloro substitution on the N-phenyl ring and the unsubstituted benzyl at N1 creates a distinct electrostatic and steric environment predicted to alter hydrogen bonding with the adenine-binding pocket relative to the 2,4-dimethylbenzyl analog [2]. This influences binding mode, resistance profile, and spectrum of activity.

Antibacterial DNA Ligase Structure-Activity Relationship

Physicochemical Differentiation: cLogP, Solubility, and Permeability Impact on Screening Assays vs. N-Phenyl Analog

The 3,4-dichlorophenyl amide substituent significantly increases lipophilicity relative to the N-phenyl analog (1-benzyl-N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamide) . The target compound's predicted cLogP is approximately 3.8, while the N-phenyl analog has a predicted cLogP of about 2.9, indicating a nearly 1 log unit increase in lipophilicity due to the two chlorine atoms . This affects aqueous solubility, nonspecific protein binding, and membrane permeability, which are critical parameters in cell-based antibacterial assays and in vivo models.

Physicochemical Properties ADME Drug-likeness

Chemical Stability: 6-Oxo vs. 2-Oxo Tautomer Preference and Impact on Target Binding

The target compound features the 6-oxo-1,6-dihydropyridine tautomeric form, which is energetically favored over the 2-oxo isomer for this substitution pattern [1]. Related 2-oxo-1,2-dihydropyridine-3-carboxamides, such as 1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide, have been shown to exhibit different hydrogen-bonding geometry and altered target interactions [2]. The 6-oxo form places the carbonyl oxygen at a position better suited for accepting a hydrogen bond from the conserved active-site lysine or arginine in DNA ligases, while the 2-oxo isomer would disrupt this interaction, leading to significant loss of potency [2].

Tautomerism Chemical Stability Binding Mode

Recommended Application Scenarios for 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Bacterial DNA Ligase Inhibitors

This compound is best employed as a probe in SAR campaigns focused on optimizing N1-benzyl and N-aryl carboxamide substituents for antibacterial DNA ligase inhibition. Its distinct 3,4-dichlorophenyl and unsubstituted benzyl groups allow systematic exploration of steric and electronic effects on LigA binding affinity and spectrum [1]. Researchers can use it to benchmark the impact of chlorine substitution on antibacterial MIC shifts relative to the parent phenyl or 2,4-dimethylbenzyl analogs.

Tautomer-Specific Pharmacophore Validation

Given the evidence that the 6-oxo tautomer is critical for productive hydrogen bonding with the LigA active site [1], this compound serves as a definitive 6-oxo standard to validate pharmacophore models. It can be compared directly with the corresponding 2-oxo isomer to experimentally confirm tautomer-dependent activity loss, ensuring that future virtual screening campaigns correctly specify the 6-oxo form.

Physicochemical Property Benchmarking in Antibacterial Drug Discovery

The compound's elevated cLogP (~3.8) due to the 3,4-dichloro substitution provides a useful reference point for studying the role of lipophilicity on bacterial cell penetration, efflux, and plasma protein binding in the dihydropyridine carboxamide series [1]. It can be included as a tool compound in panels assessing the relationship between logD and nonspecific toxicity (e.g., hERG, cytotoxicity) to guide multiparameter optimization.

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